Cas no 2248334-26-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- 2248334-26-9
- EN300-6523804
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate
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- Inchi: 1S/C22H12N2O5/c23-13-14-8-10-16(11-9-14)28-17-5-3-4-15(12-17)22(27)29-24-20(25)18-6-1-2-7-19(18)21(24)26/h1-12H
- InChI Key: ZIEQBJJYPIKEPF-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC=C(C=1)OC1C=CC(C#N)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 384.07462149g/mol
- Monoisotopic Mass: 384.07462149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 681
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 96.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523804-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 0.05g |
$395.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 0.1g |
$414.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 0.25g |
$432.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 0.5g |
$451.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 1g |
$470.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 2.5g |
$923.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 5g |
$1364.0 | 2023-05-23 | ||
| Enamine | EN300-6523804-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate |
2248334-26-9 | 10g |
$2024.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate (CAS No. 2248334-26-9)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate, identified by the CAS number 2248334-26-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a complex structural framework that includes fused rings and functional groups, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate consists of an isoindole core substituted with a dioxo group at the 1,3 positions and a benzoate moiety linked via a phenoxy group at the 3-position. The presence of a cyano group on the phenyl ring introduces additional reactivity, enabling various synthetic modifications that can be exploited for drug development. This structural complexity not only makes the compound an intriguing subject for academic research but also suggests potential applications in the design of novel therapeutic agents.
In recent years, there has been a growing interest in isoindole derivatives due to their diverse biological activities. Isoindoles have been reported to exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate may contribute to unique pharmacological profiles that distinguish it from other isoindole-based compounds. This has prompted researchers to investigate its potential as a lead compound for drug discovery.
One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The combination of electron-withdrawing and electron-donating groups around the isoindole core can be strategically modified to optimize binding interactions with biological targets. For instance, the cyano group on the phenyl ring can be reduced to an amine or further functionalized to introduce additional pharmacophores. Such modifications are crucial in medicinal chemistry for enhancing potency, selectivity, and pharmacokinetic properties.
The benzoate moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate also offers opportunities for structural diversification. Benzoate derivatives are well-known for their biological activity and have been incorporated into numerous drugs due to their favorable pharmacological properties. By linking this moiety to the isoindole core through a phenoxy group, the compound gains additional stability and reactivity that can be exploited in synthetic pathways.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Isoindoles, in particular, have shown promise as building blocks for novel therapeutics. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate align well with these trends, making it a valuable asset in pharmaceutical research. Researchers are exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-cyanophenoxy)benzoate presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in building the desired framework.
In addition to its synthetic appeal, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 3-(4-cyanophenoxy)benzoate has potential applications in material science and industrial chemistry. Its unique structural features make it suitable for use as a ligand or intermediate in catalytic processes. Furthermore, its stability under various conditions suggests that it could be employed in industrial-scale reactions where robustness is essential.
The biological evaluation of 1,3-dioxo-2,3-dihydro-l-H-isoid ol-l -ylyl 3-(4-cyanophenoxy)benzoate is still in its early stages; however, preliminary studies have shown promising results. In vitro assays have indicated that this compound exhibits inhibitory activity against certain enzymes and cell lines relevant to human diseases. These findings underscore its potential as a starting point for developing novel therapeutic agents targeting specific disease pathways.
The future directions for research on CAS No.2248334 -26 -9 include further exploration of its pharmacological properties and optimization through structure-based drug design approaches. Computational modeling techniques can be employed to predict how different substituents might affect the compound's bioactivity and selectivity. Additionally, high-throughput screening methods can be utilized to rapidly assess the efficacy of various derivatives.
Collaborative efforts between academic researchers and industry scientists are essential for advancing the development of l , l -diox o -23 -d ih ydro-l H -is oindo l -23 yl 33 -(44 -cyanopheno xy )benz o ate . Such partnerships can facilitate rapid translation from laboratory discoveries to clinical applications, ultimately benefiting patients worldwide.
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